2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane
Overview
Description
2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane is a chemical compound with the molecular formula C14H22N2 . It has a molecular weight of 218.34 g/mol .
Molecular Structure Analysis
The molecular structure of 2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) that is substituted with two methyl groups (CH3) at the 2nd and 6th positions . This pyridine ring is linked to an azepane ring (a seven-membered ring with six carbon atoms and one nitrogen atom) through a methylene bridge (-CH2-) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane include a molecular weight of 218.33800 and a LogP value of 3.10190 . The LogP value is a measure of the compound’s lipophilicity, which influences its absorption, distribution, metabolism, and excretion in the body .Scientific Research Applications
Application 1: Metal(ii) Complexes Based on Pyridin-4-yl Compounds
- Summary of Application : Pyridin-4-yl compounds have been used to create metal(ii) complexes, which can act as electrocatalysts for the hydrogen evolution reaction (HER) from water .
- Methods of Application : The complexes were solvothermally synthesized and structurally characterized by single-crystal X-ray diffraction . The ligand acted as a μ2-bridge linking two metal(ii) centers .
- Results : The Ni complex and the Co complex can act as the electrocatalysts for the HER from water, and the Co complex shows better electrocatalytic activity .
Application 2: Synthesis of Coordination Compounds
- Summary of Application : 2,2′:6′,2″-Terpyridine (tpy) and its derivatives, which are similar to the compound you mentioned, are tridentate ligands widely employed for the synthesis of coordination compounds .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve chemical reactions under controlled conditions .
- Results : These coordination compounds have several potential applications in catalysis, medicine, and supramolecular chemistry .
Application 3: Selective Oxidation of Methyl Aromatics
- Summary of Application : 4-N,N-Dimethylaminopyridine (DMAP), a compound similar to the one you mentioned, has been used as a catalyst in combination with benzyl bromide for the selective oxidation of methyl aromatics .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve chemical reactions under controlled conditions .
- Results : DMAP exhibited higher catalytic activity than other pyridine analogues, such as 4-carboxypyridine, 4-cyanopyridine and pyridine .
Application 4: Synthesis of Metal(ii) Complexes
- Summary of Application : A novel rigid ditopic ligand, 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile (L), has been used to synthesize three metal(ii) complexes .
- Methods of Application : The complexes were solvothermally synthesized and structurally characterized by single-crystal X-ray diffraction .
- Results : Among the three complexes, the Ni complex 1 and the Co complex 2 can act as the electrocatalysts for the hydrogen evolution reaction (HER) from water, and the Co complex 2 shows better electrocatalytic activity .
properties
IUPAC Name |
2-[(2,6-dimethylpyridin-4-yl)methyl]azepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-8-13(9-12(2)16-11)10-14-6-4-3-5-7-15-14/h8-9,14-15H,3-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGNEZQSVLUIBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CC2CCCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405864 | |
Record name | 2-[(2,6-dimethylpyridin-4-yl)methyl]azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane | |
CAS RN |
881042-05-3 | |
Record name | 2-[(2,6-dimethylpyridin-4-yl)methyl]azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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